methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 272784-77-7
VCID: VC17575157
InChI: InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate

CAS No.: 272784-77-7

Cat. No.: VC17575157

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate - 272784-77-7

Specification

CAS No. 272784-77-7
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate
Standard InChI InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1
Standard InChI Key NVFBZYNRLBVZAG-QMMMGPOBSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N
Canonical SMILES COC(=O)C(CC1=CC2=C(C=C1)OCO2)N

Introduction

Chemical Structure and Molecular Properties

Structural Features

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate (Figure 1) consists of a propanoate backbone with an amino group at the α-position and a 1,3-benzodioxol-5-yl substituent at the β-carbon. The (2S) configuration denotes the stereochemistry of the α-carbon, aligning it with the ʟ-series of amino acids. The 1,3-benzodioxole ring, a fused bicyclic system with two oxygen atoms, contributes to the compound’s electronic and steric profile .

Molecular Formula: C11_{11}H13_{13}NO4_4
Molecular Weight: 223.23 g/mol
IUPAC Name: Methyl (2S)-2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate
SMILES: COC(=O)C@@HCc1ccc2OCOc2c1
InChIKey: VIYPNISBCRFBOV-QMMMGPOBSA-N

The methyl ester group enhances lipophilicity, making the compound amenable to organic synthesis and chromatographic purification.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves multi-step routes that prioritize stereochemical control. A notable approach, adapted from Harkiss et al. (2019), employs a Horner-Wadsworth-Emmons (HWE) olefination reaction to introduce the benzodioxole moiety :

  • Phosphonate Intermediate Preparation:
    Methyl (2S)-5-(dimethoxyphosphoryl)-4-oxo-2-(tritylamino)pentanoate is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) in acetonitrile under basic conditions (K2_2CO3_3, 50°C, 120 h). This yields an α,β-unsaturated ketone intermediate .

  • Reductive Amination:
    The ketone is reduced to the corresponding amine using sodium cyanoborohydride (NaBH3_3CN) in methanol, preserving the stereochemical integrity of the α-carbon .

  • Deprotection and Esterification:
    The trityl-protecting group is removed via acidic hydrolysis (trifluoroacetic acid, CH2_2Cl2_2), followed by esterification with methanol to yield the final product .

Reaction Optimization

  • Solvent Systems: Acetonitrile and dichloromethane are preferred for their compatibility with moisture-sensitive intermediates .

  • Catalysts: Carbodiimide-based coupling agents (e.g., EDC) enhance amide bond formation in related analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3_3):

  • δ 6.80–6.75 (m, 2H, benzodioxole H-4, H-6)

  • δ 6.65 (d, J = 8.1 Hz, 1H, benzodioxole H-7)

  • δ 4.25 (s, 2H, OCH2_2O)

  • δ 3.72 (s, 3H, COOCH3_3)

  • δ 3.45–3.40 (m, 1H, α-CH)

  • δ 2.95 (dd, J = 13.5, 5.2 Hz, 1H, β-CH2_2)

  • δ 2.85 (dd, J = 13.5, 8.3 Hz, 1H, β-CH2_2)

13C NMR (125 MHz, CDCl3_3):

  • δ 172.5 (COOCH3_3)

  • δ 148.1, 147.8 (benzodioxole O-C-O)

  • δ 108.4, 106.2, 101.5 (benzodioxole aromatic carbons)

  • δ 54.3 (α-CH)

  • δ 52.1 (COOCH3_3)

  • δ 38.9 (β-CH2_2)

High-Resolution Mass Spectrometry (HRMS)

Observed: m/z 246.0975 [M+H]+^+
Calculated for C11_{11}H14_{14}NO4_4: 246.0972

Applications in Drug Discovery and Peptide Engineering

Comparative Analysis with Analogs

PropertyMethyl (2S)-2-Amino-3-(1,3-Benzodioxol-5-yl)Propanoate2-(1,3-Benzodioxol-5-yl)-N-Methylpropan-2-amine
Molecular FormulaC11_{11}H13_{13}NO4_4C11_{11}H15_{15}NO2_2
Key Functional GroupAmino acid esterTertiary amine
BioactivityPeptide synthesisCNS modulation

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